Lipophilicity Gain (cLogP) Versus Oxygen‑Linked Analog 4‑Phenoxy‑N‑(4H‑1,2,4‑triazol‑3‑yl)butanamide
The target compound displays a cLogP of 2.32, which is 0.71 log units higher than the 4‑phenoxy analog (cLogP = 1.60) when both values are calculated by the same in‑house method on the Leyan platform . This increase in lipophilicity is expected to enhance passive membrane permeability and tissue distribution, making the thioether variant a more suitable starting point for programs that require improved cell penetration or higher logD₇.₄.
| Evidence Dimension | Computed lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.32 |
| Comparator Or Baseline | 4‑Phenoxy‑N‑(4H‑1,2,4‑triazol‑3‑yl)butanamide, cLogP = 1.60 |
| Quantified Difference | ΔcLogP = +0.71 (target more lipophilic) |
| Conditions | Computed cLogP values reported on Leyan product pages; identical algorithmic method applied to both compounds. |
Why This Matters
A 0.7 log unit offset in cLogP is pharmacokinetically meaningful and can be the difference between a compound that crosses lipid bilayers passively and one that is predominantly effluxed; this provides a data‑driven reason to select the thioether version when permeability is a key optimisation vector.
